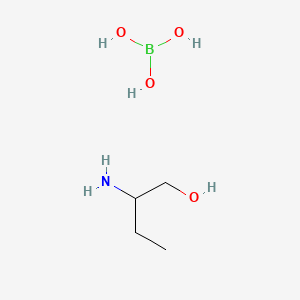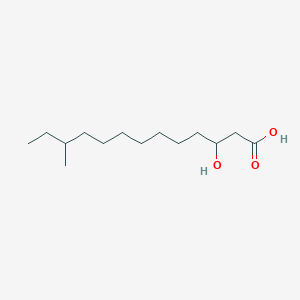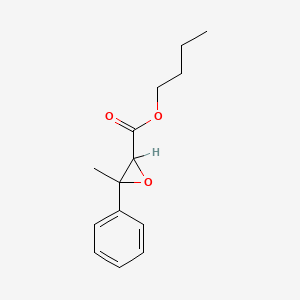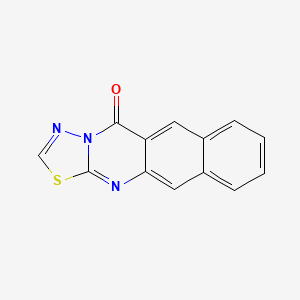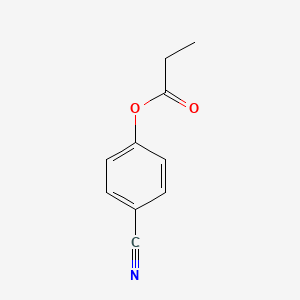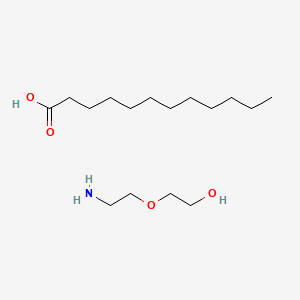
2-(2-Aminoethoxy)ethanol;dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethanol typically involves the reaction of ethylene oxide with ethylenediamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2NH2+CH2CH2O→NH2CH2CH2OCH2CH2OH
For the preparation of dodecanoic acid, it is typically extracted from natural sources such as coconut oil or palm kernel oil through hydrolysis and subsequent purification processes.
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminoethoxy)ethanol involves large-scale reactions using ethylene oxide and ethylenediamine. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Dodecanoic acid is produced on an industrial scale through the hydrolysis of triglycerides found in coconut oil and palm kernel oil, followed by purification steps to isolate the fatty acid.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(2-Aminoethoxy)ethanol;dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethoxy)ethanol;dodecanoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can form hydrogen bonds and electrostatic interactions with biological molecules, facilitating its use in drug delivery and protein labeling. The fatty acid component, dodecanoic acid, can interact with lipid membranes, enhancing the compound’s ability to penetrate cell membranes and deliver therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar in structure but contains a dimethylamino group instead of an amino group.
Diethylene glycol: Lacks the amino group but has a similar ethoxyethanol backbone.
Lauric acid: The fatty acid component of the compound.
Uniqueness
2-(2-Aminoethoxy)ethanol;dodecanoic acid is unique due to its combination of an amino alcohol and a fatty acid, providing both hydrophilic and hydrophobic properties. This dual functionality makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and surfactant production.
Propiedades
Número CAS |
78543-39-2 |
|---|---|
Fórmula molecular |
C16H35NO4 |
Peso molecular |
305.45 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)ethanol;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;5-1-3-7-4-2-6/h2-11H2,1H3,(H,13,14);6H,1-5H2 |
Clave InChI |
YUFDUZQRDAEIEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)O.C(COCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




